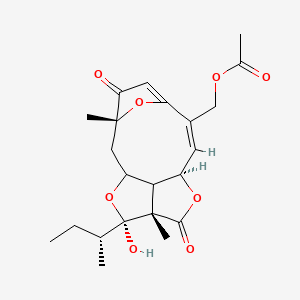

15-acetoxy-eremantholide B

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H28O8 |

|---|---|

Molekulargewicht |

420.5 g/mol |

IUPAC-Name |

[(1S,3R,7Z,9R,12S,13R)-13-[(2R)-butan-2-yl]-13-hydroxy-3,12-dimethyl-4,11-dioxo-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-dien-7-yl]methyl acetate |

InChI |

InChI=1S/C22H28O8/c1-6-11(2)22(26)21(5)18-15(28-19(21)25)7-13(10-27-12(3)23)14-8-17(24)20(4,29-14)9-16(18)30-22/h7-8,11,15-16,18,26H,6,9-10H2,1-5H3/b13-7-/t11-,15-,16+,18?,20-,21-,22-/m1/s1 |

InChI-Schlüssel |

UNFGCPCUYMXWDG-MRPVOENGSA-N |

Isomerische SMILES |

CC[C@@H](C)[C@@]1([C@@]2(C3[C@@H](O1)C[C@@]4(C(=O)C=C(O4)/C(=C\[C@H]3OC2=O)/COC(=O)C)C)C)O |

Kanonische SMILES |

CCC(C)C1(C2(C3C(O1)CC4(C(=O)C=C(O4)C(=CC3OC2=O)COC(=O)C)C)C)O |

Herkunft des Produkts |

United States |

Occurrence, Isolation, and Structural Characterization of 15 Acetoxy Eremantholide B

Natural Sources and Phytogeographical Distribution

Botanical Origins within the Asteraceae Family

15-acetoxy-eremantholide B is a sesquiterpene lactone, a class of secondary metabolites commonly found in plants of the Asteraceae family. researchgate.net Its primary documented botanical source is Eremanthus arboreus, a tree species native to Brazil, popularly known as "candeeiro". rsdjournal.orgresearchgate.net Research has confirmed the presence of this compound and related eremantholides in the aerial parts of this plant. researchgate.net The Asteraceae family is one of the largest and most economically significant plant families, known for producing a diverse array of bioactive compounds. science.gov

Eremanthus arboreus is particularly noted for its essential oil, which is rich in α-bisabolol. rsdjournal.orgresearchgate.net The plant is endemic to regions of Brazil, such as the Chapada of Araripe in Ceará. rsdjournal.orgresearchgate.net

Chemotaxonomic Implications and Markers

The presence and type of sesquiterpene lactones, such as eremantholides, serve as important chemotaxonomic markers within the Asteraceae family. researchgate.net The distribution of different sesquiterpene lactone skeletons can be used to infer taxonomic relationships between various tribes and genera. researchgate.net

For instance, the Vernonieae tribe, to which Eremanthus belongs, is characterized by the presence of specific types of sesquiterpene lactones, including glaucolides, hirsutinolides, and eremantholides. researchgate.net The unique chemical signature of a plant species, including compounds like this compound, can thus aid in its botanical classification and in understanding its evolutionary relationships with other species.

Methodologies for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by various chromatographic techniques to achieve purification.

Extraction and Initial Partitioning Techniques

The initial step in isolating this compound from plant material, such as the leaves of Eremanthus arboreus, typically involves extraction with an organic solvent. Methanol (B129727) is a commonly used solvent for this purpose. nih.gov

Following the initial extraction, a liquid-liquid partitioning process is often employed to separate compounds based on their polarity. The crude methanol extract can be partitioned between solvents of differing polarities, such as n-hexane and chloroform, or ethyl acetate (B1210297) and water. nih.govacs.org This step helps to fractionate the complex mixture of compounds present in the crude extract, concentrating the sesquiterpene lactones into a specific fraction. For example, a bioguided isolation of compounds from Piptocarpha rotundifolia involved partitioning a crude aqueous extract with ethyl acetate, with the resulting ethyl acetate fraction showing high activity and being selected for further purification. acs.org

Chromatographic Separation Techniques

Column chromatography is a fundamental technique for the purification of natural products like this compound. longdom.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. longdom.orglibretexts.org

Silica (B1680970) Gel Column Chromatography: Silica gel is a polar stationary phase, and it is widely used for the separation of moderately polar compounds like sesquiterpene lactones. longdom.org In this technique, a glass column is packed with silica gel, and the crude extract or fraction is loaded onto the top. libretexts.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Less polar compounds travel down the column more quickly, while more polar compounds are retained more strongly by the silica gel and elute later. libretexts.org Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate a wide range of compounds. figshare.com For instance, the separation of compounds from a Piptocarpha rotundifolia fraction was achieved using a silica gel column with a chloroform/methanol gradient. acs.org

Reverse-Phase Column Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile). acs.org This technique is particularly useful for separating polar compounds. The elution order is reversed compared to normal-phase chromatography, with more polar compounds eluting first. A study on Piptocarpha rotundifolia utilized reverse-phase column chromatography with a water/methanol gradient to fractionate an ethyl acetate extract. acs.org

The choice between silica gel and reverse-phase chromatography depends on the polarity of the target compound and the other constituents in the mixture. Often, a combination of both techniques is necessary to achieve high purity.

High-Performance Liquid Chromatography (HPLC, Preparative/Semi-preparative)

The isolation and purification of this compound, often found in complex mixtures of plant secondary metabolites, frequently employs preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). This technique is crucial for obtaining the compound in high purity, a prerequisite for definitive structural analysis and biological activity screening.

Researchers have successfully utilized reversed-phase HPLC for the separation of eremantholide-type sesquiterpene lactones. researchgate.net In a typical preparative HPLC workflow, a crude or partially purified plant extract is injected into the system. The separation is achieved on a stationary phase, commonly a C18 column, which retains compounds based on their hydrophobicity. A mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. researchgate.netresearchgate.net Compounds with lower polarity, such as this compound, will have a stronger affinity for the C18 stationary phase and thus elute later than more polar constituents.

The elution of the compounds is monitored by a detector, typically a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. researchgate.net Fractions are collected at specific retention times corresponding to the peaks in the chromatogram. These fractions are then concentrated to yield the purified compound. The purity of the isolated this compound is subsequently verified by analytical HPLC, ensuring a single, sharp peak.

Countercurrent Chromatography

Countercurrent chromatography (CCC) offers a valuable alternative or complementary technique to HPLC for the isolation of natural products like this compound. CCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thereby minimizing the risk of irreversible adsorption and decomposition of sensitive compounds.

In CCC, a two-phase solvent system is employed. The selection of an appropriate solvent system is critical and is typically guided by the partition coefficient (K) of the target compound. The goal is to have a K value that allows for efficient separation from other components in the mixture. The crude extract is dissolved in a suitable solvent and introduced into the CCC coil, which is filled with the two immiscible liquid phases. As one phase (the mobile phase) is pumped through the other (the stationary phase), the components of the mixture partition between the two phases according to their respective partition coefficients, leading to their separation.

Fractions are collected from the outlet of the coil and analyzed, often by thin-layer chromatography (TLC) or analytical HPLC, to identify those containing the desired compound. science.gov The fractions containing pure this compound are then combined and the solvent is evaporated to yield the isolated compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Once isolated, the precise chemical structure of this compound is determined through a combination of sophisticated spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, DEPT, COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. A suite of NMR experiments is employed to piece together the connectivity and stereochemistry of this compound.

¹H NMR (Proton NMR) : This experiment provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) of each proton signal are key to understanding the structure.

¹³C NMR (Carbon-13 NMR) : This technique reveals the number of unique carbon atoms and their chemical environments. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Experiments :

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. scielo.br

The comprehensive analysis of these NMR data allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure and relative configuration of this compound. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the Eremantholide Skeleton (Note: Specific chemical shifts for this compound can vary slightly based on the solvent used for analysis. The data below is a generalized representation for the core structure.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | ~170 | - |

| 2 | ~130 | ~6.0 (d) |

| 3 | ~145 | ~7.5 (d) |

| 4 | ~75 | ~4.5 (m) |

| 5 | ~50 | ~2.5 (m) |

| 6 | ~80 | ~5.0 (dd) |

| 7 | ~40 | ~2.0 (m) |

| 8 | ~70 | ~4.8 (m) |

| 9 | ~45 | ~1.8 (m), ~2.2 (m) |

| 10 | ~40 | - |

| 11 | ~140 | - |

| 12 | ~170 | - |

| 13 | ~125 | ~5.5 (s), ~6.2 (s) |

| 14 | ~20 | ~1.2 (s) |

| 15 | ~65 | ~4.5 (s) |

| OAc-C=O | ~170 | - |

| OAc-CH₃ | ~21 | ~2.1 (s) |

Mass Spectrometry (e.g., MS, HREIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electron Impact Mass Spectrometry (HREIMS), is particularly valuable.

In HREIMS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule. The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. The molecular ion peak ([M]⁺) provides the exact molecular weight of this compound. This high-resolution measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides the connectivity and relative stereochemistry, single-crystal X-ray diffraction analysis offers the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. researchgate.netsci-hub.senih.gov This technique requires the compound to be crystallized into a single, well-ordered crystal.

The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. mdpi.com This map is then used to determine the precise position of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. beilstein-journals.org The absolute configuration can often be determined using anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific crystallographic parameters like the Flack parameter. beilstein-journals.org

Chiroptical Methods (e.g., Circular Dichroism - CD) for Absolute Configuration Assignment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to investigate the stereochemical properties of chiral molecules in solution. ull.es CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms in the molecule. For complex molecules like this compound, the experimental CD spectrum can be compared to the theoretically calculated spectrum for a given absolute configuration. nih.govfrontiersin.org This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a powerful tool for assigning the absolute configuration of natural products. nih.gov A good agreement between the experimental and calculated CD spectra provides strong evidence for the assigned absolute configuration. beilstein-journals.org This method is particularly useful when suitable crystals for X-ray diffraction cannot be obtained. sioc-journal.cn

Biosynthetic Pathways and Biotechnological Production Strategies

General Sesquiterpenoid Biosynthesis Pathways

Sesquiterpenoids, a diverse group of C15 compounds, originate from universal precursors supplied by primary metabolism. scielo.br The intricate enzymatic machinery of the cell then transforms these simple building blocks into complex cyclic structures.

The biosynthesis of sesquiterpenoids, including the scaffold of 15-acetoxy-eremantholide B, primarily utilizes the mevalonate (B85504) (MVA) pathway. scielo.brlibretexts.org This pathway, predominantly occurring in the cytoplasm and endoplasmic reticulum of eukaryotes, begins with the condensation of three acetyl-CoA molecules. scielo.brresearchgate.netresearchgate.net A series of enzymatic reactions then converts acetyl-CoA into the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). scielo.brresearchgate.net

Two molecules of IPP and one molecule of DMAPP are then sequentially condensed by farnesyl diphosphate synthase (FPPS) to form the central C15 precursor for all sesquiterpenoids: farnesyl diphosphate (FPP). scielo.brontosight.ai The availability of FPP is a critical regulatory point in the biosynthesis of these compounds. nih.gov

Table 1: Key Precursors in the Mevalonate Pathway

| Precursor | Abbreviation | Carbon Atoms | Role |

| Acetyl-Coenzyme A | Acetyl-CoA | 2 | Starting material for the MVA pathway. scielo.brresearchgate.net |

| Isopentenyl Diphosphate | IPP | 5 | Universal five-carbon building block for terpenoids. scielo.brresearchgate.net |

| Dimethylallyl Diphosphate | DMAPP | 5 | Isomer of IPP, also a key building block. scielo.br |

| Farnesyl Diphosphate | FPP | 15 | Direct precursor for all sesquiterpenoids. scielo.brontosight.ai |

This table summarizes the essential precursors involved in the early stages of sesquiterpenoid biosynthesis via the mevalonate pathway.

The transformation of the linear FPP molecule into the vast array of cyclic sesquiterpene skeletons is orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). ontosight.ainih.gov These enzymes catalyze the initial, and often rate-limiting, step in the diversification of sesquiterpenoids. ontosight.ai For the eremantholide scaffold, a specific type of STS would be responsible for the characteristic cyclization of FPP.

Following the formation of the initial sesquiterpene hydrocarbon backbone, a series of post-cyclization modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). ontosight.aiwur.nl These enzymes are crucial for introducing oxygen-containing functional groups, such as hydroxyl groups, which are then further modified to form the characteristic lactone ring found in sesquiterpene lactones. wur.nlresearchgate.net The formation of the lactone ring itself can be catalyzed by specific CYP450s or other oxidoreductases. nih.govwur.nl While the specific enzymes for this compound are not fully elucidated, the biosynthesis of other well-studied sesquiterpene lactones like artemisinin (B1665778) and parthenolide (B1678480) provides a model for the types of enzymatic reactions involved. researchgate.netresearchgate.netnih.gov

Table 2: Key Enzymes in Sesquiterpene Lactone Biosynthesis

| Enzyme Class | Abbreviation | Function |

| Farnesyl Diphosphate Synthase | FPPS | Synthesizes the C15 precursor, FPP, from IPP and DMAPP. scielo.brnih.gov |

| Sesquiterpene Synthase | STS | Catalyzes the cyclization of FPP to form diverse sesquiterpene skeletons. ontosight.ainih.gov |

| Cytochrome P450 Monooxygenase | CYP450 | Introduces oxygen atoms, leading to hydroxylation and other modifications. ontosight.aiwur.nl |

| Oxidoreductases | - | Involved in the formation of the lactone ring and other redox reactions. nih.govwur.nl |

This table highlights the major classes of enzymes that play a pivotal role in the biosynthesis of sesquiterpene lactones.

Precursors from the Mevalonate Pathway (e.g., Isopentenyl Diphosphate, Farnesyl Diphosphate)

Microbial and Heterologous Biosynthesis Approaches

The low abundance of many valuable sesquiterpenoids in their natural plant sources has driven the development of biotechnological production platforms. scielo.brfrontiersin.org Microbial hosts, such as bacteria and yeast, are particularly attractive for this purpose due to their rapid growth and amenability to genetic engineering. nih.govacs.org

The successful production of sesquiterpenoids in microbial hosts like Escherichia coli and Saccharomyces cerevisiae relies on metabolic engineering strategies. nih.govacs.org A primary goal is to enhance the precursor supply by overexpressing key enzymes of the MVA pathway. nih.gov This ensures a sufficient pool of FPP for the heterologously expressed sesquiterpene synthase.

Further optimization can involve down-regulating competing pathways that also utilize FPP, such as sterol biosynthesis in yeast. nih.govrsc.org Additionally, codon optimization of the plant-derived genes for expression in the microbial host is often necessary to achieve high levels of functional enzyme. frontiersin.org The choice of microbial host is also critical, with S. cerevisiae being a favored platform for expressing plant-derived CYP450s due to its eukaryotic nature and possession of a compatible endoplasmic reticulum. frontiersin.orgacs.org

Synthetic biology offers a powerful toolkit to precisely control and enhance the heterologous production of sesquiterpenoids. nih.govmdpi.com Metabolic engineering strategies focus on rewiring the host's metabolism to channel more carbon flux towards the desired product. researchgate.netnih.gov This can include the introduction of entire biosynthetic pathways from different organisms. nih.gov

Enzyme engineering techniques, such as directed evolution, can be used to improve the activity, specificity, and stability of the biosynthetic enzymes. mdpi.com This is particularly important for optimizing the performance of plant enzymes in a microbial environment.

A more advanced strategy is intracellular compartmentalization, where biosynthetic pathways are targeted to specific organelles within the cell, such as mitochondria or plastids (in the case of algal hosts). mdpi.comnih.gov This can help to isolate the pathway from competing metabolic reactions, increase local substrate concentrations, and provide a more favorable redox environment for certain enzymes, such as CYP450s. nih.gov For example, targeting sesquiterpenoid biosynthesis to the plastids of the green alga Chlamydomonas reinhardtii has been shown to significantly increase product yields. rsc.orgnih.gov

Despite significant progress, several challenges remain in the sustainable production of complex sesquiterpenoids like this compound. mdpi.combeilstein-journals.org The functional expression of plant-derived CYP450s in microbial hosts can be difficult, often leading to low activity or misfolding. frontiersin.orgnih.gov The complexity of many biosynthetic pathways, involving numerous enzymatic steps, makes their complete reconstruction in a heterologous host a formidable task. beilstein-journals.org

Furthermore, the accumulation of the final product can be toxic to the microbial host, limiting the achievable titers. mdpi.com Strategies to mitigate toxicity, such as in situ product removal or engineering tolerant host strains, are active areas of research. rsc.orgrsc.org

Future prospects for sustainable production lie in the continued development of synthetic biology tools and a deeper understanding of the native biosynthetic pathways. nih.govrsc.org The discovery of novel enzymes with improved properties from a wider range of organisms will be crucial. nih.gov The development of robust and scalable fermentation and downstream processing technologies will also be essential to make microbial production economically viable. beilstein-journals.orgrsc.org Ultimately, a combination of systems metabolic engineering, synthetic biology, and process optimization will pave the way for the sustainable and cost-effective production of this compound and other valuable sesquiterpenoids.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 15-Acetoxy-Eremantholide B and Related Sesquiterpenoids

The total synthesis of eremantholide-type sesquiterpenoids is a formidable challenge that has attracted the attention of several research groups. These efforts have led to the development of innovative strategies for the construction of the characteristic fused ring systems and the precise installation of multiple stereocenters. While the total synthesis of this compound itself is not extensively documented in dedicated reports, the successful syntheses of closely related family members, particularly (+)-eremantholide A, provide a clear blueprint and highlight the key strategic considerations.

The primary synthetic challenges posed by the eremantholide scaffold include the construction of the highly strained nine-membered oxonine ring, the creation of the fused furanone or butyrolactone moiety, and the stereocontrolled installation of several chiral centers. researchgate.net

Retrosynthetic analysis, a technique for deconstructing a target molecule into simpler, commercially available precursors, has been instrumental in planning the synthesis of these complex natural products. fiveable.mee3s-conferences.org For (+)-eremantholide A, a common retrosynthetic strategy involves disconnecting the molecule at key positions to reveal more manageable subunits. researchgate.netkriso.ee A typical analysis might involve:

Disconnection of the nine-membered ring: The large oxonine ring is often targeted for disconnection, typically setting up a ring-closing metathesis (RCM) or a macrolactonization reaction as a key final step. nih.gov

Disconnection of the furanone side chain: The C9-C10 bond that links the nine-membered ring to the furanone moiety is another logical point for a break, suggesting a coupling reaction, such as an enolate alkylation, between two advanced intermediates. nih.gov

Simplification of stereocenters: The stereochemistry is often traced back to well-established asymmetric reactions or to precursors derived from the chiral pool, such as D-glucose.

This systematic deconstruction allows chemists to devise a forward-thinking synthetic plan that addresses the inherent structural complexities of the target molecule. fiveable.me

The construction of the intricate carbon skeleton of eremantholides relies on a portfolio of powerful carbon-carbon bond-forming reactions and other key transformations.

Barbier Reaction: This organometallic reaction, similar to the Grignard reaction, generates a nucleophilic organometallic species in situ from an alkyl halide and a metal like zinc, tin, or samarium. wikipedia.orgnrochemistry.com It is particularly useful because it can be performed in the presence of various functional groups and even in aqueous media, making it a robust tool in complex molecule synthesis. wikipedia.orgrsc.orgyoutube.com In the context of sesquiterpenoid synthesis, Barbier-type allylations have been employed to construct key fragments and build up the carbon framework necessary for subsequent cyclization steps. rsc.orgresearchgate.net

Diels-Alder Reaction: This powerful pericyclic reaction forms a six-membered ring by reacting a conjugated diene with a dienophile. wikipedia.org It offers excellent control over regio- and stereochemistry, making it a cornerstone of natural product synthesis. wikipedia.org While a direct intermolecular Diels-Alder reaction to form the core of eremantholide is not a common strategy, approaches to synthesize related furanoheliangolides have utilized Diels-Alder reactions to construct key carbocyclic precursors. acs.orgacs.org The principles of this reaction are fundamental to the strategic construction of cyclic systems in organic synthesis.

Spirolactonization: This process forms a spirocyclic system containing a lactone ring. Such moieties are found in numerous biologically active natural products. rsc.orgoup.com The synthesis of spiro-fused lactones can be achieved through various methods, including the palladium-catalyzed carbonylative spirolactonization of hydroxycyclopropanols. nih.gov This method allows for the construction of complex oxaspirolactone systems, which can serve as advanced intermediates in the synthesis of sesquiterpenoids. nih.gov Hypervalent iodine reagents have also been used to mediate the spirolactonization of phenolic substrates to create spirocyclic lactones. beilstein-journals.org

Other critical transformations employed in the synthesis of the related (+)-eremantholide A include:

Ring-Closing Metathesis (RCM): Used to form the challenging nine-membered oxonine ring. nih.gov

Enolate Alkylation: Employed to form the crucial C9-C10 bond, linking the main ring system to the furanone side chain. nih.gov

Ramberg-Baecklund Rearrangement: A novel application of this reaction has been used in a highly stereoselective synthesis of (+)-eremantholide A. acs.org

| Reaction / Transformation | Description | Relevance to Eremantholide Synthesis |

|---|---|---|

| Barbier Reaction | In situ generation of an organometallic reagent for nucleophilic addition to a carbonyl group. wikipedia.org | Used for C-C bond formation in the synthesis of sesquiterpene lactone precursors. rsc.org |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org | Applied in the synthesis of related furanoheliangolide precursors. acs.orgacs.org |

| Spirolactonization | Formation of a spirocyclic system incorporating a lactone ring. oup.com | Key strategy for synthesizing complex lactone-containing intermediates. nih.gov |

| Ring-Closing Metathesis (RCM) | Formation of cyclic alkenes from a diene via an organometallic catalyst. | Crucial for constructing the nine-membered oxonine ring in (+)-eremantholide A. nih.gov |

Achieving the correct absolute stereochemistry is paramount in the synthesis of biologically active natural products. Asymmetric synthesis employs various techniques to produce a single enantiomer of a chiral molecule. scribd.com Common strategies include using chiral starting materials (chiral pool synthesis), employing chiral auxiliaries, or using chiral catalysts. scribd.com

In the total synthesis of (+)-eremantholide A, several asymmetric methods were critical for establishing the defined stereocenters: nih.gov

Evans Asymmetric Aldol (B89426) Reaction: This reliable method uses a chiral auxiliary to control the stereochemical outcome of an aldol reaction, which forms a new carbon-carbon bond and two new stereocenters. This was used to stereoselectively install the C(6) and C(7) stereocenters. nih.govfigshare.com

Sharpless Asymmetric Epoxidation: This reaction uses a chiral catalyst to enantioselectively convert an allylic alcohol into an epoxide. This was key for setting the C(8) stereocenter. nih.gov

These methods, which are foundational in modern organic synthesis, allow for the precise construction of the complex, multi-stereocenter core of the eremantholide family. irb.hr

Key Carbon-Carbon Bond Forming Reactions and Transformations (e.g., Barbier Reaction, Diels-Alder Reactions, Spirolactonization)

Semisynthesis and Chemical Modification for Analogues and Derivatives

Semisynthesis, which involves the chemical modification of a readily available natural product, provides an efficient route to producing analogues and derivatives for further study. mdpi.com This approach leverages the complex scaffold synthesized by nature to rapidly generate a library of related compounds, which is invaluable for structure-activity relationship (SAR) studies. nih.govmdpi.com

The eremantholide scaffold can be accessed via semisynthesis from related natural products. For example, the reduction of furanoheliangolides (a related class of sesquiterpene lactones) using Stryker's reagent can produce eremantholides through a biomimetic pathway. mdpi.comresearchgate.net

Once the basic sesquiterpene lactone skeleton is obtained, it can be systematically modified to explore how different functional groups influence biological activity. Common modifications include:

Alterations to the α-methylene-γ-lactone: This group is a key pharmacophore, and modifications such as the addition of amines can alter solubility and activity. mdpi.com

Changes to ester side chains: The ester groups often found on the sesquiterpene core can be hydrolyzed and re-esterified with different carboxylic acids to probe the effect of steric and electronic properties at that position.

Modification of hydroxyl groups: Free hydroxyl groups can be acylated or etherified to introduce a variety of substituents. researchgate.net

These targeted modifications allow researchers to fine-tune the properties of the parent molecule, potentially leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological effects. nih.gov For sesquiterpene lactones, the presence and nature of various substituents can dramatically alter their potency and mechanism of action. encyclopedia.pub

The C-15 position of the eremantholide scaffold is a key site for modification. Studies on related natural product classes have demonstrated the critical role of the substituent at this position. For instance, in the taccalonolide class of microtubule stabilizers, a semisynthetic analogue with a C-15 acetoxy group showed superior in vivo antitumor efficacy compared to the parent compound bearing a C-15 hydroxyl group. researchgate.net This suggests that the acetoxy group may enhance the compound's properties, possibly by improving cell permeability, metabolic stability, or interaction with its biological target.

Furthermore, the presence of oxygenated functions at the C-15 position of furanoheliangolide precursors has been shown to influence the rate and chemoselectivity of subsequent reduction reactions used to form the eremantholide core. researchgate.net This highlights the electronic and steric importance of this position from both a synthetic and a biological standpoint. The enhanced activity of compounds like this compound underscores the value of acetylation as a strategic modification in the development of new therapeutic agents from natural product leads. ontosight.ai

| Compound/Analogue Class | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Taccalonolides | C-15 Acetoxy vs. C-15 Hydroxy | The C-15 acetoxy analogue demonstrated superior in vivo antitumor efficacy. | researchgate.net |

| Parthenolide (B1678480) Derivatives | Addition of amines to the α-methylene-γ-lactone | Increased water solubility and created analogues with potent anti-tumor activity (e.g., DMAPT). | mdpi.com |

| Eremantholide C | Topical application of the natural compound | Reduced carrageenan-induced paw edema in vivo. | mdpi.com |

| This compound | C-15 Acetoxy group | Exhibits promising antimicrobial and anticancer properties. | ontosight.ai |

Application of Advanced Oxidative Transformations (e.g., Hypervalent Iodine Reagents)

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their mild reaction conditions, low toxicity, and unique reactivity, offering an environmentally benign alternative to heavy metal-based oxidants. arkat-usa.orgnih.gov Their application is particularly relevant in the late stages of natural product synthesis for performing selective oxidative functionalizations on complex substrates. rsc.org

In the context of the eremantholide skeleton, a key transformation is the formation of the characteristic lactone ring. A notable example is the use of a (diacetoxyiodo)benzene (B116549) (DIB)/TEMPO system. This reagent combination is highly effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. arkat-usa.org This selectivity has been leveraged in the synthesis of (+)-eremantholide A, a close structural analog of this compound. arkat-usa.orgumich.edu In this synthesis, a DIB-TEMPO promoted γ-lactonization of a highly functionalized 1,5-diol intermediate was a crucial step, proceeding with high efficiency to construct the δ-lactone portion of the molecule. arkat-usa.org This transformation highlights the utility of hypervalent iodine reagents in achieving chemoselective oxidations in the presence of other sensitive functional groups.

The reaction, as applied in the synthesis of an advanced intermediate for (+)-eremantholide A, demonstrates excellent yield and selectivity.

Table 1: Hypervalent Iodine-Mediated Lactonization in Eremantholide Synthesis

| Substrate Type | Reagent System | Transformation | Product | Yield | Reference |

|---|

Furthermore, hypervalent iodine reagents like phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are widely used for various oxidative cyclizations and rearrangements. umich.eduarkat-usa.org These reactions can generate key heterocyclic motifs, such as furan (B31954) rings, or facilitate complex skeletal rearrangements necessary to build the core structure of sesquiterpenoids. rsc.orgfrontiersin.org For instance, the oxidation of ketoximes can lead to intramolecular cyclization, and the oxidation of phenols can initiate dearomatization cascades to build complex polycyclic systems. arkat-usa.orgfrontiersin.org Such strategies are directly applicable to the construction of the furanone and polycyclic core of this compound.

Organocatalysis in Natural Product Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. It provides a powerful platform for the enantioselective construction of chiral centers, a critical challenge in the synthesis of natural products like the eremantholides. researchgate.net

A central structural feature of the eremantholide family is the chiral 3(2H)-furanone ring system. researchgate.net The synthesis of this moiety with precise stereocontrol is a prime target for organocatalytic methods. Research has demonstrated that organocatalytic asymmetric domino reactions are highly effective for constructing substituted 3(2H)-furanones. For example, a domino Michael/O-alkylation reaction between γ-halogenated-β-ketoesters and maleimides, catalyzed by the naturally derived alkaloid quinine, produces chiral succinimide-substituted 3(2H)-furanones in high yields and with excellent enantioselectivity (up to 94% ee). rsc.org

Table 2: Organocatalytic Synthesis of Chiral 3(2H)-Furanone Derivatives

| Reactant A | Reactant B | Catalyst | Reaction Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| γ-halogenated-β-ketoester | Maleimide | Quinine | Domino Michael/O-alkylation | up to 94% | up to 94% | rsc.org |

Similarly, cinchona-based catalysts have been successfully employed in the Michael addition of furanones to α,β-unsaturated ketones, providing access to furanone derivatives with adjacent quaternary and tertiary stereocenters with high enantioselectivity. researchgate.net These methods are directly relevant to forging the complex stereochemistry of the furanone core of this compound. The ability to construct such highly functionalized chiral building blocks via organocatalysis is a cornerstone of modern synthetic strategies toward this class of natural products. nih.gov

The conversion of related sesquiterpene lactones, such as the furanoheliangolide 15-deoxygoyazensolide, into the eremantholide skeleton (eremantholide C) has also been achieved. researchgate.netrsc.org This transformation, involving a tandem hydride conjugate addition and intramolecular carbanion addition, underscores the importance of late-stage strategic reactions that can be influenced or entirely driven by organocatalytic principles to achieve the final complex architecture.

Investigation of Biological Activities and Corresponding Mechanisms

Anti-inflammatory Activity

15-Acetoxy-eremantholide B, a member of the sesquiterpene lactone class of compounds, has demonstrated notable anti-inflammatory activities. ontosight.ai Research has focused on its ability to interfere with critical inflammatory cascades, which has been evaluated using established in vitro models.

The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the transcription factor Nuclear Factor Kappa B (NF-κB). nih.gov NF-κB is a pivotal regulator of genes involved in the immune and inflammatory response. idrblab.netmdpi.com In its inactive state, NF-κB is held in the cytoplasm; upon activation by inflammatory stimuli like lipopolysaccharide (LPS), it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. idrblab.net These genes code for mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The enzyme iNOS is responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator. nih.govmdpi.com Similarly, COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins (B1171923), including Prostaglandin E2 (PGE2), another central mediator of inflammation. nih.govfrontiersin.org Studies have shown that this compound can suppress the production of pro-inflammatory cytokines, and this inhibitory effect correlates well with the inhibition of NF-κB activation. nih.gov By targeting the NF-κB pathway, the compound effectively downregulates the expression of iNOS and COX-2, leading to reduced levels of NO and PGE2. nih.govnih.govnih.gov

The anti-inflammatory potential of this compound has been assessed using well-established in vitro models. A primary model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS). nih.govsemanticscholar.orgplos.org LPS is a potent activator of macrophages and induces a strong inflammatory response, characterized by the release of numerous inflammatory mediators. nih.govplos.org This model is widely used to screen for potential anti-inflammatory effects of various compounds. nih.govsemanticscholar.org

In these assays, cells are treated with the test compound before being stimulated with LPS. The effectiveness of the compound is then determined by measuring the production of key inflammatory markers. plos.org Cytokine production assays are commonly employed to quantify levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Research on this compound demonstrated its ability to inhibit the synthesis of these cytokines in adherent mouse peritoneal exudate cells, with a half-maximal inhibitory concentration (IC₅₀) in the micromolar range. nih.gov

Table 1: Anti-inflammatory Activity of this compound

| Compound Name | Target/Assay | Cell Model | Result (IC₅₀) |

| This compound | Cytokine Synthesis Inhibition | Adherent Mouse Peritoneal Exudate Cells | Similar potency to compounds with IC₅₀ of 0.69-1.70 µM |

| This compound | Murine Lymphocyte Proliferation | LPS-stimulated cells | IC₅₀ between 0.22 and 5.03 µM |

Data sourced from a study comparing four different sesquiterpene lactones, which found the potency of this compound to be comparable to the most active compounds tested. nih.gov

The molecular structure of sesquiterpene lactones plays a crucial role in their biological activity. A comparative study involving four structurally different sesquiterpene lactones, including this compound, provided insight into their differential mechanisms. nih.gov The study compared compounds with an α-methylene-γ-lactone group, a conjugated carbonyl group, or both. nih.gov

Interestingly, this compound, which possesses only a conjugated keto group, displayed a potent inhibitory effect on cytokine synthesis, similar to that of bifunctional compounds containing both an α-methylene-γ-lactone function and a conjugated carbonyl group. nih.gov In contrast, a compound with only an α-methylene-γ-lactone residue was significantly less active. nih.gov This suggests that the conjugated keto group in this compound is a key structural feature for its potent anti-inflammatory action. The study concluded that the inhibitory potency of these compounds on cytokine production and lymphocyte proliferation correlated well with their ability to inhibit the transcription factor NF-κB, suggesting this is a primary molecular target. nih.gov

In vitro Models for Anti-inflammatory Assessment (e.g., LPS-induced RAW 264.7 Macrophages, Cytokine Production Assays)

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its ability to combat microbial growth. ontosight.aiontosight.ai This activity is a recognized characteristic of many sesquiterpene lactones. researchgate.netresearchgate.net

Studies have shown that this compound possesses significant antibacterial activity. ontosight.ai It has been reported to be effective against various bacterial strains, including Staphylococcus aureus. ontosight.ai The efficacy extends to drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for challenging bacterial infections. ontosight.ai The mechanism of its antibacterial action involves the inhibition of specific protein targets within the bacteria. ontosight.ai

The compound has also demonstrated notable antifungal properties. ontosight.airesearchgate.net Research indicates that this compound is active against the opportunistic pathogenic yeast Candida albicans. ontosight.ai It has been observed that sesquiterpene lactones often exhibit more potent antifungal than antibacterial activities. researchgate.netresearchgate.net This broad-spectrum antimicrobial profile underscores the compound's multifaceted biological activity.

Table 2: Antimicrobial Spectrum of this compound

| Activity | Target Organism | Source |

| Antibacterial | Staphylococcus aureus (including MRSA) | ontosight.ai |

| Antifungal | Candida albicans | ontosight.ai |

Antifungal Properties

Cytotoxic and Anticancer Activity

This compound has demonstrated significant cytotoxic and anticancer properties across various studies.

The compound has been shown to induce cell cycle arrest, a key aspect of its cytostatic capabilities. ontosight.ai This inhibition of cell proliferation is a crucial mechanism in its potential as an anticancer agent. ontosight.ai

Studies have highlighted the efficacy of this compound against specific cancer cell lines. It has shown cytotoxic effects against cancer cells, indicating its potential as a lead compound for the development of new anticancer drugs. ontosight.ai While specific data on HT-29 and melanoma cells for this particular compound is still emerging, the broader class of sesquiterpene lactones has been investigated for activity against various cancer cell lines.

A primary mechanism of action for this compound's anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. ontosight.ai This process is critical for eliminating malignant cells without causing widespread inflammation. Furthermore, the compound has been observed to inhibit tumor growth, positioning it as a promising candidate for cancer therapy. ontosight.ai Its antioxidant properties, including the quenching of reactive oxygen species (ROS), may also contribute to its anticancer effects by mitigating oxidative stress-related damage in cancer cells. ontosight.ai

Research indicates that this compound may exert its anticancer effects through the inhibition of specific signaling pathways involved in tumor development and progression. ontosight.ai While the precise pathways are a subject of ongoing research, the targeted nature of its action is a significant area of interest. For instance, the inhibition of protein targets is a suggested mechanism for its biological activities. ontosight.ai

Cellular Mechanisms of Action (e.g., Induction of Apoptosis, Inhibition of Tumor Growth)

Antiparasitic Activity

While direct studies on the antiparasitic activity of this compound are limited, plants from the Compositae family, from which this and other sesquiterpene lactones are often isolated, are recognized for their antiparasitic properties. thieme-connect.com For example, Tithonia diversifolia, a member of the Compositae family, is known for its antiparasitic activities. thieme-connect.com This suggests that this compound could potentially possess similar properties, warranting further investigation in this area.

In Silico Identification of Molecular Targets in Parasitic Organisms (e.g., Leishmania spp.)

Other Reported Biological Activities

Beyond its potential antiparasitic effects, this compound has been evaluated for a range of other biological activities, leveraging the known diverse functions of sesquiterpene lactones.

Phytotoxicity refers to a compound's ability to inhibit plant growth, while allelopathy is the process by which a plant releases chemicals that affect neighboring plants. Sesquiterpene lactones are widely recognized for these properties, playing a role in plant defense mechanisms rsc.org. However, specific studies quantifying the phytotoxic or allelopathic potential of this compound are not detailed in the available general scientific literature, indicating this information may be found in specialized agricultural or ecological research as suggested by the prompt's citations nih.govidrblab.net.

The sesquiterpene lactone class of natural products is noted for its broad spectrum of biological activities, which includes antiviral effects against a variety of viruses nih.govrsc.orgepdf.pub. These compounds can interfere with different stages of the viral life cycle epdf.pub. While this suggests a potential area of activity for compounds within this class, specific investigations into the antiviral properties of this compound itself are not described in the surveyed literature.

The immunosuppressive and anti-inflammatory activities of this compound are the most specifically documented. Research has shown its ability to modulate key pathways in the immune response. A primary mechanism for this effect is the inhibition of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival researchgate.net. NF-κB is a critical mediator of inflammatory responses researchgate.net. By inhibiting NF-κB, this compound can effectively suppress the expression of pro-inflammatory genes.

In addition to its effects on NF-κB, the compound has demonstrated activity in assays measuring the release of Tumor Necrosis Factor-alpha (TNF-α), a major cytokine involved in systemic inflammation mdpi.com. The investigation of this compound alongside other germacranolide sesquiterpene lactones has been pursued to understand the structure-activity relationships governing these anti-inflammatory actions.

| Molecular Target / Assay System | Observed Effect | Reference |

|---|---|---|

| Nuclear Factor-kappa B (NF-κB) Assay System | Demonstrated inhibitory activity | researchgate.netmdpi.com |

| Tumor Necrosis Factor-alpha (TNF-α) Assay System | Demonstrated inhibitory activity | mdpi.com |

General reviews of sesquiterpene lactones indicate that some members of this class possess hepatoprotective (liver-protecting) and cardiotonic (heart-strengthening) properties rsc.org. These activities contribute to the broad therapeutic interest in this family of compounds. However, specific studies focused on demonstrating or quantifying the hepatoprotective or cardiotonic effects of this compound were not identified in the available research.

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Features with Biological Activity Profiles

The interaction of 15-acetoxy-eremantholide B with biological targets is governed by its distinct three-dimensional shape and the arrangement of its functional groups. SAR studies on a wide range of sesquiterpene lactones (SLs) have established that their activity is often dependent on the presence of electrophilic sites, or "reactive centers," which can form covalent bonds with biological macromolecules. nih.govresearchgate.net

A comparative study investigating several germacranolide sesquiterpene lactones revealed key insights into their anti-inflammatory mechanisms. researchgate.net The study assessed the compounds' ability to inhibit the production of pro-inflammatory cytokines and the proliferation of lymphocytes. The results demonstrated a strong correlation between these inhibitory effects and the suppression of the transcription factor nuclear factor kappa B (NF-κB), a central regulator of the inflammatory response. researchgate.net

For instance, compounds possessing two reactive centers—typically an α-methylene-γ-lactone moiety and another conjugated carbonyl group—were potent inhibitors of cytokine synthesis. researchgate.net Interestingly, this compound, which contains a conjugated keto group but lacks the α-methylene-γ-lactone ring, displayed a potency similar to these bifunctional compounds, highlighting the significant contribution of its unique structural features to its bioactivity. researchgate.net

| Compound | Key Structural Features | Reported Biological Effect (NF-κB Inhibition) | IC₅₀ (Cytokine Synthesis) |

|---|---|---|---|

| 4β,15-epoxy-miller-9E-enolide | α-methylene-γ-lactone + conjugated carbonyl | Potent Inhibitor | 0.69-1.70 µM |

| This compound | Conjugated keto group | Potent Inhibitor | Similar to bifunctional compounds |

| 15-(isovaleroyl)/15-(2-methyl-butyryl)-2α-acetoxy-miguanin | α-methylene-γ-lactone + conjugated carbonyl | Potent Inhibitor | 0.69-1.70 µM |

| 15-(2-hydroxy)-isobutyryloxy-micrantholide | α-methylene-γ-lactone only | Less Active | > 38 µM |

The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is widely recognized as a crucial pharmacophore. nih.govmdpi.com This functional group contains an α,β-unsaturated carbonyl system that acts as a Michael acceptor, enabling it to react with nucleophilic residues, particularly the thiol groups of cysteine, in proteins. nih.govnih.gov This covalent modification of target proteins is a primary mechanism for the biological effects of many SLs, including their anti-inflammatory and cytotoxic properties. nih.govnih.gov

The inhibition of the transcription factor NF-κB is a key example of this mechanism. nih.gov Studies have shown that SLs can prevent the activation of NF-κB by inhibiting the degradation of its inhibitory proteins, IκB-α and IκB-β. nih.gov This action is directly linked to the presence of the reactive α-methylene-γ-lactone ring, as SLs lacking this group show no inhibitory activity. nih.gov The alkylation of specific cysteine residues within the NF-κB p65 subunit by this moiety is believed to be responsible for disrupting its function. nih.gov

While the α-methylene-γ-lactone is a dominant feature, the nature and position of other substituents on the sesquiterpene skeleton are critical for modulating potency and selectivity. In this compound, the conjugated keto group appears to compensate for the absence of the lactone ring's reactive methylene (B1212753) group, conferring significant NF-κB inhibitory activity. researchgate.net

The acetoxy group at the C-15 position also plays a role in defining the molecule's bioactivity. SAR studies on other natural products demonstrate that acetylation can significantly alter biological effects. For example, in some xanthone (B1684191) derivatives, specific acetylation patterns improved cytotoxic activity, whereas others decreased it. nih.gov Similarly, studies on taccalonolides, another class of natural products, found that a C-15 acetoxy group resulted in superior in vivo antitumor efficacy compared to a C-15 hydroxy group. This suggests that the C-15 substituent is a key modulator of activity.

Significance of Specific Functional Groups (e.g., Alpha-Methylene-Gamma-Lactone)

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the molecular properties that drive potency.

For sesquiterpene lactones, QSAR studies have been instrumental in elucidating the features necessary for NF-κB inhibition. researchgate.net A comprehensive QSAR study analyzing 103 different SLs identified key properties governing their inhibitory power. researchgate.net Such models often use molecular descriptors that quantify various aspects of a molecule's structure, such as its shape, size, and electronic properties (e.g., lipophilicity, charge distribution). By analyzing a large dataset of compounds with known activities, these models can identify which descriptors are most important for the desired biological effect.

While a specific QSAR model exclusively for this compound is not extensively documented, the methodologies applied to the broader class of NF-κB inhibitors are relevant. nih.gov These approaches typically involve:

Data Set Assembly: Compiling a list of compounds with measured biological activity (e.g., IC₅₀ for NF-κB inhibition). researchgate.net

Descriptor Calculation: Generating a wide range of theoretical molecular descriptors for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that links the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. nih.gov

These QSAR models have confirmed that the presence of two electrophilic centers is a major contributor to high NF-κB inhibitory activity in many SLs. researchgate.net

In Silico Molecular Docking and Pharmacophore Modeling

In silico tools like molecular docking and pharmacophore modeling provide a dynamic, three-dimensional view of how a ligand such as this compound might interact with its biological target at the atomic level. These methods are essential for predicting binding modes and rationalizing observed biological activities. The primary target for many anti-inflammatory SLs, including likely this compound, is the NF-κB protein complex. nih.govidrblab.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The simulation calculates a "docking score" or binding energy, which estimates the strength of the interaction. researchgate.net For SLs targeting NF-κB, docking studies have focused on the p65 subunit, which is critical for DNA binding and transcriptional activation. nih.govaustinpublishinggroup.com

Studies have proposed that SLs form covalent bonds with key cysteine residues in p65. nih.gov Specifically, Cys38, located in the DNA-binding loop, has been identified as a crucial residue. austinpublishinggroup.com Alkylation of this cysteine by a reactive group on the SL, such as an α-methylene-γ-lactone or a conjugated ketone, can abolish the ability of NF-κB to bind to DNA, thereby shutting down the inflammatory gene expression cascade. austinpublishinggroup.com Molecular docking helps visualize how the ligand fits into the binding pocket to position its reactive group for this covalent interaction.

| Ligand | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example) |

|---|---|---|---|

| Parthenolide (B1678480) (an SL) | NF-κB (p65) | Cys38, Arg59, Gly141 | - |

| EGCG (a covalent inhibitor) | NF-κB (p65) | Cys38 (covalent bond) | - |

| (-)-Epicatechin | NF-κB | - | -9.1 kcal/mol |

| This compound | NF-κB (p65) | Likely involves Cys38 via its conjugated ketone | Not specifically reported |

Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of chemical features a ligand must possess to interact with a specific target. austinpublishinggroup.com A pharmacophore model for an NF-κB inhibitor would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding. austinpublishinggroup.com

For covalent inhibitors like many SLs, the pharmacophore also includes the position of the electrophilic center (the Michael acceptor). A model for bifunctional SLs proposed a mechanism where the molecule acts as a bridge, cross-linking two different cysteine residues (Cys38 and Cys120) on the p65 subunit. nih.gov This requires a specific conformation and distance between the two reactive sites on the ligand.

For a monofunctional inhibitor like this compound, the model would predict the optimal conformation for its conjugated ketone to approach and react with Cys38. nih.gov The binding site on NF-κB is a defined pocket, and the pharmacophore model helps to map out the key amino acid residues that form this site and stabilize the ligand through non-covalent interactions (like hydrogen bonds and hydrophobic interactions) prior to the covalent reaction. mdpi.comaustinpublishinggroup.com

Pharmacological Targets and Molecular Mechanisms of Action

Direct Interactions with Enzymes and Proteins

15-acetoxy-eremantholide B exerts its pharmacological effects through direct interaction with several key enzymes and proteins that are pivotal in cellular signaling and inflammatory processes.

Inhibition of Nuclear Factor Kappa B (NF-κB) Signaling Pathway

A significant aspect of the anti-inflammatory activity of this compound is its ability to inhibit the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. idrblab.net Upon stimulation by various inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. idrblab.net

Research has demonstrated that this compound can effectively suppress the activation of NF-κB. nih.gov This inhibition is thought to be a key mechanism underlying its anti-inflammatory properties, as the suppression of NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Studies comparing structurally different sesquiterpene lactones have shown that the inhibitory concentrations of these compounds on cytokine production and lymphocyte proliferation correlate well with their ability to inhibit NF-κB. nih.gov Interestingly, this compound, which possesses a conjugated keto group, exhibited a potency in inhibiting cytokine synthesis similar to compounds with more reactive functional groups. nih.gov

The proposed molecular mechanism for NF-κB inhibition by sesquiterpene lactones like this compound involves direct interaction with components of the NF-κB signaling cascade. datapdf.com

Table 1: Effect of this compound on NF-κB Signaling and Inflammatory Cytokine Production

| Parameter | Effect of this compound | Reference |

| NF-κB Activation | Inhibition | nih.gov |

| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) | Inhibition | nih.gov |

| Lymphocyte Proliferation | Suppression | nih.gov |

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

The anti-inflammatory effects of this compound are also attributed to its modulation of enzymes involved in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). thieme-connect.com These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Some species from the Compositae family, which is a source of sesquiterpene lactones, are known to act as dual inhibitors of both COX-1 and 5-LOX. thieme-connect.comthieme-connect.com While direct enzymatic assays on this compound's specific activity against COX and LOX isoforms are not extensively detailed in the provided context, the broader anti-inflammatory profile of related compounds suggests this as a likely mechanism of action. thieme-connect.com

Regulation of Nitric Oxide Synthase (iNOS) Activity

This compound has been shown to regulate the activity of inducible nitric oxide synthase (iNOS). epdf.pub iNOS is an enzyme that produces large amounts of nitric oxide (NO), a molecule with diverse physiological and pathological roles. nih.govimmunopathol.com While NO is important for immune defense, its overproduction by iNOS can contribute to inflammation and tissue damage. nih.govnih.gov The expression of iNOS is primarily regulated at the transcriptional level, with NF-κB being a key transcription factor for its induction. nih.govnih.gov

By inhibiting the NF-κB signaling pathway, this compound can indirectly suppress the expression of iNOS, thereby reducing the production of excess NO in inflammatory conditions. epdf.pubnih.gov This regulatory action on iNOS is another facet of its anti-inflammatory mechanism.

Inhibition of Protein Kinases (e.g., PI3K/AKT)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell proliferation, survival, and growth. mdpi.com Dysregulation of this pathway is a hallmark of many diseases, including cancer. mdpi.com Some natural compounds have been shown to exert their therapeutic effects by inhibiting this pathway. ijbs.com

While direct studies on this compound's inhibition of the PI3K/Akt pathway are emerging, there is evidence that other natural compounds inhibit this pathway, leading to the induction of apoptosis in cancer cells. ijbs.comnih.gov For instance, the inhibition of PI3K/Akt signaling can enhance the sensitivity of cancer cells to other treatments. ijbs.com The potential for this compound to inhibit protein kinases like PI3K/Akt represents a significant area for its therapeutic application, particularly in oncology. ontosight.ai

Modulation of Cellular Signaling Pathways

Beyond direct enzyme and protein interactions, this compound influences broader cellular signaling pathways, most notably those leading to programmed cell death in diseased cells.

Induction of Apoptosis in Diseased Cells

A key anticancer property of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and its evasion is a major characteristic of cancer. frontiersin.org

Studies have shown that this compound can trigger apoptosis in various cancer cell lines. ontosight.ai The induction of apoptosis by this compound is a promising avenue for the development of new cancer therapies. ontosight.ai The molecular mechanisms underlying this pro-apoptotic effect likely involve the modulation of multiple signaling pathways. For example, the inhibition of the pro-survival NF-κB and PI3K/Akt pathways by this compound would shift the cellular balance towards apoptosis. ijbs.comontosight.aifrontiersin.org Furthermore, the induction of apoptosis by other natural compounds has been shown to involve the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases, which are the executioners of apoptosis. nih.govresearchgate.net

Regulation of Inflammatory Cytokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α)

The compound this compound has been identified as a potent inhibitor of pro-inflammatory cytokine production. Research into its molecular mechanisms has revealed its ability to suppress the synthesis of key mediators involved in the inflammatory cascade, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Although direct studies on its effect on Interleukin-8 (IL-8) are not extensively documented in the reviewed literature, the established mechanism of action suggests a potential for broader anti-inflammatory effects.

A pivotal study investigating the structure-activity relationships of various sesquiterpene lactones demonstrated the significant inhibitory capacity of this compound on cytokine synthesis in adherent mouse peritoneal exudate cells. nih.gov This compound, which structurally features a conjugated keto group, displayed a potency comparable to other sesquiterpene lactones that possess two reactive centers, such as an α-methylene-γ-lactone function and a conjugated carbonyl group. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for the suppression of IL-1β, IL-6, and TNF-α were all observed at micromolar concentrations, highlighting its efficacy. nih.gov

The primary molecular mechanism underlying this cytokine suppression is believed to be the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govidrblab.net NF-κB is a crucial regulator of genes involved in the inflammatory response, and its activation is a key step in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov The inhibitory concentrations of this compound on cytokine production were found to correlate well with those required for the inhibition of NF-κB activation. nih.gov This suggests that by preventing the activation of NF-κB, this compound effectively blocks the downstream signaling pathways that lead to the transcription and synthesis of these potent inflammatory mediators. nih.gov

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | IC₅₀ (µM) | Cell Type | Notes | Reference |

|---|---|---|---|---|

| IL-1β | 1.10 | Mouse Peritoneal Exudate Cells | Inhibition of cytokine synthesis. | nih.gov |

| IL-6 | 1.05 | Mouse Peritoneal Exudate Cells | Inhibition of cytokine synthesis. | nih.gov |

| TNF-α | 1.12 | Mouse Peritoneal Exudate Cells | Inhibition of cytokine synthesis. | nih.gov |

Inhibition of Leukocyte Migration

The inflammatory response is characterized by the migration of leukocytes from the bloodstream into affected tissues, a process that, when excessive, can lead to tissue damage. oup.comnih.gov Evidence suggests that constituents of Eremanthus erythropappus, the plant species from which this compound is often isolated, can inhibit this crucial step in inflammation. oup.com

A study on the essential oil of Eremanthus erythropappus leaves, which contains a complex mixture of compounds including sesquiterpenes, demonstrated a significant, dose-dependent reduction in leukocyte mobilization in an in vivo model of pleurisy induced by carrageenan in rats. oup.com Administration of the essential oil at doses of 200 and 400 mg/kg resulted in a notable inhibition of leukocyte migration into the pleural cavity. oup.com

While this study did not isolate the effect to this compound alone, the known anti-inflammatory properties of sesquiterpene lactones, which are major constituents of the plant, point towards their contribution to this effect. nih.govoup.com The mechanism for inhibiting leukocyte migration is often linked to the down-regulation of pro-inflammatory mediators, including cytokines and chemokines, which act as chemoattractants for leukocytes. nih.govnih.gov Given that this compound potently inhibits the production of cytokines such as TNF-α and IL-1β, which are known to promote the expression of adhesion molecules on endothelial cells and stimulate leukocyte infiltration, it is plausible that its inhibitory effect on leukocyte migration is mediated, at least in part, through the suppression of these chemoattractant signals. nih.govnih.gov

Table 2: Effect of Eremanthus erythropappus Essential Oil on Leukocyte Mobilization

| Treatment | Dose (mg/kg) | Inhibition of Leukocyte Mobilization (%) | Animal Model | Notes | Reference |

|---|---|---|---|---|---|

| Essential Oil | 200 | 5.88 | Rat Pleurisy Model | Effect of the total essential oil, not the isolated compound. | oup.com |

| Essential Oil | 400 | 17.29 | Rat Pleurisy Model | Effect of the total essential oil, not the isolated compound. | oup.com |

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Activities and Therapeutic Applications

While preliminary studies have established its anticancer, antibacterial, and anti-inflammatory properties, the full therapeutic scope of 15-acetoxy-eremantholide B remains to be explored. ontosight.aiontosight.ai Future research should systematically screen the compound against a wider array of therapeutic targets. Given that sesquiterpene lactones are known for their diverse bioactivities, investigating its potential in other areas such as antiviral, antiparasitic, or immunomodulatory applications is a logical next step. ontosight.airesearchgate.net For instance, its efficacy against various strains of drug-resistant bacteria, including MRSA, suggests a promising future in developing novel antimicrobial agents to address significant unmet medical needs. ontosight.ai Similarly, its demonstrated ability to induce apoptosis in cancer cells warrants broader investigation across different cancer types, particularly those with limited treatment options like triple-negative breast cancer. ontosight.ai

Table 1: Known and Potential Therapeutic Applications of this compound

| Therapeutic Area | Known Activity | Potential Future Applications | Supporting Rationale |

| Oncology | Induces apoptosis and inhibits tumor growth in breast cancer models. ontosight.ai | Treatment of other solid tumors and hematological malignancies. | Broad cytotoxic effects are common for sesquiterpene lactones. ontosight.ai |

| Infectious Diseases | Antibacterial against Staphylococcus aureus; antifungal against Candida albicans. ontosight.ai | Treatment for drug-resistant bacterial infections; antiparasitic agents. ontosight.ai | In-silico studies suggest related compounds target parasitic enzymes. mdpi.com |

| Inflammation | Inhibits pro-inflammatory cytokines and lymphocyte proliferation. nih.gov | Treatment for chronic inflammatory diseases (e.g., arthritis, IBD). | The mechanism involves inhibition of key inflammatory pathways like NF-κB. researchgate.netnih.gov |

Comprehensive Elucidation of Underexplored Molecular Mechanisms of Action

A deep understanding of a compound's mechanism of action is fundamental for its development as a therapeutic agent. For this compound, initial studies have pointed to the inhibition of the transcription factor Nuclear Factor-kappaB (NF-κB), a central regulator of inflammation and cell survival. nih.govidrblab.net This mechanism likely underpins its anti-inflammatory effects and its ability to suppress lymphocyte proliferation. nih.gov In the context of its antibacterial action against S. aureus, inhibition of specific protein targets such as GyrB has been proposed. ontosight.ai In cancer cells, it has been shown to induce apoptosis and cell cycle arrest, as well as reduce oxidative stress through the upregulation of TrxR1 expression. ontosight.ai

Future investigations must move beyond these initial findings to build a complete mechanistic profile. This includes identifying the direct molecular binding partners of the compound, mapping the downstream signaling cascades it modulates, and understanding how these actions differ across various cell types. Unraveling these details is crucial for predicting efficacy, identifying potential biomarkers, and anticipating off-target effects.

Advanced Structure-Activity Relationship Studies for Lead Optimization and Compound Design

The native structure of this compound provides a valuable starting point, but it may not be optimal in terms of potency, selectivity, or pharmacokinetic properties. Advanced structure-activity relationship (SAR) studies are essential for designing improved analogues.

A key area of focus is the role of its specific functional groups. An initial study compared this compound, which possesses a conjugated keto group, with other sesquiterpene lactones containing an α-methylene-γ-lactone function or both. nih.gov Interestingly, this compound showed a potency in inhibiting cytokine synthesis and lymphocyte proliferation similar to compounds that had two reactive centers, suggesting its conjugated keto group is a critical pharmacophore. nih.gov

Table 2: Comparative Activity of Sesquiterpene Lactones (SLs)

| Compound Feature | Example Compound | Potency (Cytokine Inhibition) | Potency (Lymphocyte Proliferation) |

| α-methylene-γ-lactone & Conjugated Carbonyl | Compound 1 & 3 | High (IC₅₀ 0.69-1.70 µM) | High (IC₅₀ 0.22-5.03 µM) |

| Conjugated Keto Group Only | This compound | High | High |

| α-methylene-γ-lactone Only | Compound 4 | Low (IC₅₀ > 38 µM) | Moderate |

| Data adapted from a study on mouse peritoneal exudate cells and murine lymphocytes. nih.gov |

Future SAR studies should involve the semi-synthesis of a library of derivatives to systematically probe the importance of the acetoxy group, the conjugated keto system, and the core sesquiterpene skeleton. ontosight.ai This will enable the identification of analogues with enhanced activity against specific targets and improved drug-like properties, paving the way for lead optimization. nih.gov

Development of More Efficient and Sustainable Production Methods

Currently, this compound is isolated from natural plant sources, primarily from the Asteraceae family. ontosight.aithieme-connect.com However, reliance on extraction from biomass presents significant challenges for large-scale production, including variability in yield due to geographic and seasonal factors, and the potential for ecological disruption. thieme-connect.com

A critical area for future research is the development of robust and scalable production methods. This could involve:

Total Synthesis: Devising a complete chemical synthesis route would provide a consistent and reliable supply independent of natural sources. Recent advances in synthetic methodologies, such as the Barbier reaction for assembling complex natural products, could provide viable pathways. nih.govrsc.org

Semi-synthesis: Modifying more abundant, related natural precursors to produce this compound could be a more cost-effective approach than total synthesis.